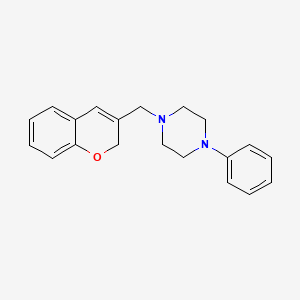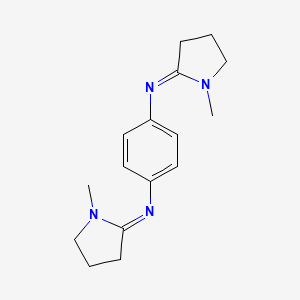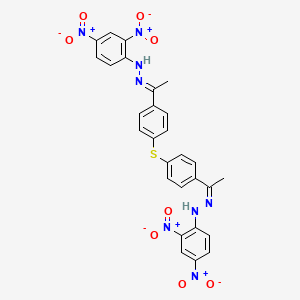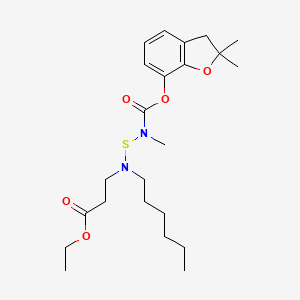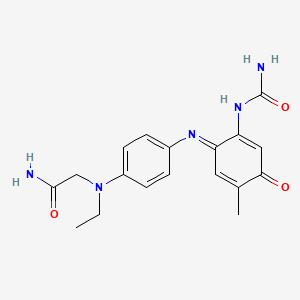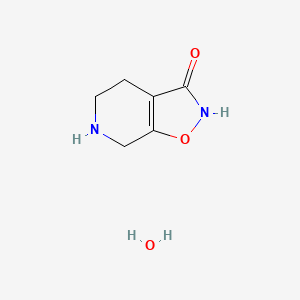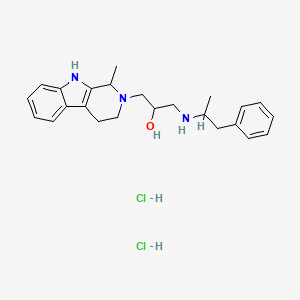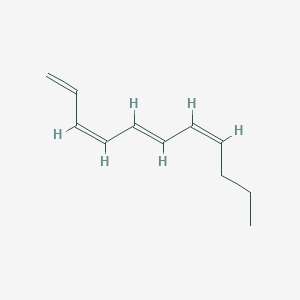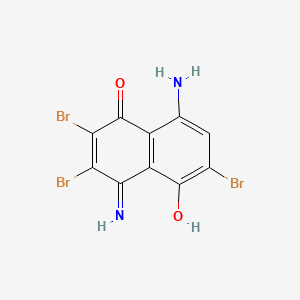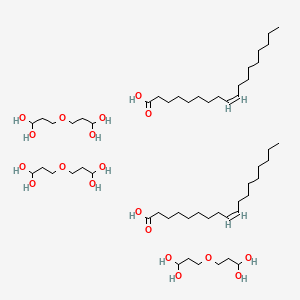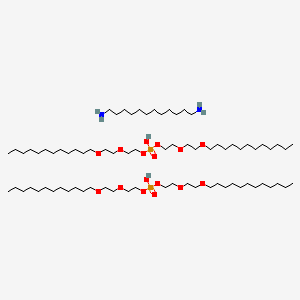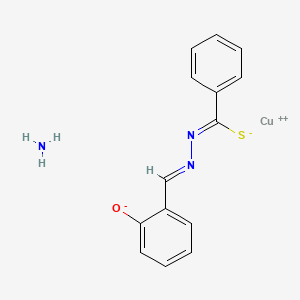
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is a coordination compound that features a copper(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) typically involves the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting 2-hydroxybenzaldehyde with thiobenzoylhydrazine under reflux conditions in ethanol. The reaction mixture is then cooled, and the resulting solid is filtered and dried.
Complex Formation: The prepared ligand is then reacted with a copper(II) salt, such as copper(II) acetate, in an ethanol solution. The mixture is stirred at room temperature, and the resulting complex is isolated by filtration, washed with ethanol, and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper(II) center to copper(I) or even metallic copper.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes or oxides of copper.
Reduction: Lower oxidation state complexes or metallic copper.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of similar coordination complexes.
Biology
The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It is being investigated for its ability to inhibit the growth of various microorganisms and its potential use in developing new antimicrobial agents.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new drugs to treat infections. Additionally, its antioxidant properties may have implications for treating diseases related to oxidative stress.
Industry
In the industrial sector, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) involves its interaction with biological molecules. The copper(II) center can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The ligand itself may also interact with cellular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxybenzaldehyde thiosemicarbazone)ammino-copper(II)
- (2-Hydroxybenzaldehyde benzoylhydrazonato)ammino-copper(II)
- (2-Hydroxybenzaldehyde salicylhydrazonato)ammino-copper(II)
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is unique due to the presence of the thiobenzoylhydrazonato ligand, which imparts specific properties to the compound. This ligand can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds with different ligands.
Properties
CAS No. |
132854-23-0 |
|---|---|
Molecular Formula |
C14H13CuN3OS |
Molecular Weight |
334.89 g/mol |
IUPAC Name |
copper;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cu.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
InChI Key |
IUADBXAZDKOYLD-OVWKBUNZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cu+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


